3-(furan-3-yl)aniline
Overview
Description
3-(furan-3-yl)aniline is an organic compound that features a furan ring attached to an aniline moiety. This compound is of interest due to its unique structural properties, which combine the aromaticity of the furan ring with the reactivity of the aniline group. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial , antimalarial , antioxidant , antiviral , anti-inflammatory , analgesic , antiplatelet , and anti-cancer agents . These activities suggest that furan derivatives may interact with a variety of biological targets.
Mode of Action
The biological action of furan derivatives is thought to be due to the conjugation of the double bond with the carbonyl group . This conjugation might influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Furan derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, furan-containing compounds have been used as medicines in a variety of disease areas, indicating their involvement in diverse biochemical processes .
Pharmacokinetics
For instance, furan derivatives are known for their reactivity, which could influence their ADME properties .
Result of Action
Furan derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that furan derivatives are reactive , which suggests that their action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-3-yl)aniline typically involves the coupling of a furan derivative with an aniline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated aniline in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol and a temperature range of 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(furan-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in nitro-substituted derivatives can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on both the furan and aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furans and anilines, which can be further functionalized for use in different applications.
Scientific Research Applications
3-(furan-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)aniline: Similar structure but with the furan ring attached at a different position.
2-(furan-3-yl)aniline: The aniline group is attached at a different position on the furan ring.
3-(thiophen-3-yl)aniline: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
3-(furan-3-yl)aniline is unique due to the specific positioning of the furan and aniline groups, which can influence its reactivity and interaction with other molecules. This unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-(furan-3-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDARHFLRKPAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313322 | |
Record name | 3-(3-Furanyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936249-46-6 | |
Record name | 3-(3-Furanyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936249-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Furanyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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